molecular formula C22H21NO5S2 B2775204 Methyl 3-(4-(isopropylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate CAS No. 919754-91-9

Methyl 3-(4-(isopropylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2775204
CAS No.: 919754-91-9
M. Wt: 443.53
InChI Key: VBKJBUAMBVNKJV-UHFFFAOYSA-N
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Description

Methyl 3-(4-(isopropylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions This particular compound is characterized by the presence of a methyl ester group, a benzamido group with an isopropylsulfonyl substituent, and a phenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(isopropylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylsulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the amide group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Potential use as a probe or ligand in biochemical assays due to its unique structural features.

    Medicine: Investigation as a potential therapeutic agent, particularly in the context of its interactions with biological targets.

    Industry: Use in the development of specialty chemicals or advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the isopropylsulfonyl group could enhance its binding affinity or specificity for certain targets, while the thiophene and phenyl groups may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate: Similar structure but with a methylsulfonyl group instead of an isopropylsulfonyl group.

    Methyl 3-(4-(isopropylsulfonyl)benzamido)-5-(2-thienyl)thiophene-2-carboxylate: Similar structure but with a thienyl group instead of a phenyl group.

Uniqueness

The unique combination of the isopropylsulfonyl group and the phenylthiophene core in Methyl 3-(4-(isopropylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate may confer distinct chemical and biological properties, such as enhanced stability, specific binding interactions, and potential for diverse functionalization.

Properties

IUPAC Name

methyl 5-phenyl-3-[(4-propan-2-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S2/c1-14(2)30(26,27)17-11-9-16(10-12-17)21(24)23-18-13-19(15-7-5-4-6-8-15)29-20(18)22(25)28-3/h4-14H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKJBUAMBVNKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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